![molecular formula C7H17ClN2O2 B1441652 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride CAS No. 1236256-89-5](/img/structure/B1441652.png)
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride
Overview
Description
Synthesis Analysis
The compound can be synthesized through a multi-step process that involves the reaction of 3,5-dinitrobenzoyl chloride with tert-butylamine to form the intermediate tert-butyl 3,5-dinitrobenzamide. This intermediate is then reacted with hydroxylamine hydrochloride to yield the compound.Molecular Structure Analysis
The molecular formula of the compound is C6H15ClN2O2 and it has a molecular weight of 182.65 g/mol.Scientific Research Applications
Analytical and Physical Characterization
- Analytical Profile : The physicochemical properties of related compounds, such as solubility, spectral data (NMR, MS, IR, UV), melting points, and HPLC data, are crucial for understanding their potential applications (Guéchot et al., 1988).
- Polymorphism Study : Investigating polymorphic forms of related compounds aids in understanding their physical and analytical characterization, which is significant for drug development and quality control (Vogt et al., 2013).
Structural and Conformational Analysis
- X-ray Analysis : X-ray diffraction methods are employed to study the structural aspects of similar compounds, providing insights into their molecular conformations and stability, crucial for developing new pharmaceuticals (Maccaroni et al., 2012).
Spectroscopic Characterization
- Spectroscopic Methods : Spectroscopic techniques such as NMR, IR, GC-MS are used for the characterization of related compounds, confirming their structure and composition, essential for chemical synthesis and analysis (Al Mamari & Al Lawati, 2019).
Environmental Science Applications
- CO2 Absorption Studies : Investigating the interaction of related compounds with CO2 can lead to the development of efficient CO2 absorbents, contributing to environmental protection efforts (Im et al., 2011).
Pharmaceutical Research
- Drug Development : Understanding the structural and energetic aspects of related compounds assists in the development of new pharmaceuticals, such as antidepressants and muscle relaxants (Clark et al., 1979).
Mechanism of Action
The compound exerts its biological effects by targeting several signaling pathways involved in cell growth, survival, and apoptosis. It has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation. Additionally, it has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
properties
IUPAC Name |
2-amino-N-(1-hydroxy-2-methylpropan-2-yl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-5(8)6(11)9-7(2,3)4-10;/h5,10H,4,8H2,1-3H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTADKQBBAISNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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